EP4 receptor antagonist 2
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Overview
Description
EP4 receptor antagonist 2 is a chemical compound that selectively inhibits the prostaglandin E receptor 4 (EP4). This receptor is one of the four receptors for prostaglandin E2 (PGE2), a lipid compound involved in various physiological processes, including inflammation, immune response, and cancer progression . By blocking EP4, this antagonist can modulate immune responses and has potential therapeutic applications in cancer immunotherapy and other inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of EP4 receptor antagonist 2 typically involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. One common approach is to start with a suitable aromatic or heteroaromatic core, which is then functionalized through a series of reactions such as halogenation, nitration, and reduction .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions: EP4 receptor antagonist 2 can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific functional groups, potentially altering the compound’s activity or stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation may involve alkyl halides and a base.
Major Products: The major products of these reactions are typically intermediates or derivatives of this compound, which can be further modified to enhance their activity or selectivity .
Scientific Research Applications
EP4 receptor antagonist 2 has a wide range of scientific research applications, including:
Mechanism of Action
EP4 receptor antagonist 2 exerts its effects by selectively binding to the EP4 receptor, thereby blocking the binding of prostaglandin E2 (PGE2). This inhibition disrupts the downstream signaling pathways mediated by EP4, which include the activation of adenylate cyclase and the production of cyclic adenosine monophosphate (cAMP) . By blocking these pathways, the antagonist can modulate immune responses, reduce inflammation, and inhibit tumor growth .
Comparison with Similar Compounds
EP2 receptor antagonists: These compounds also target prostaglandin E2 receptors but have different selectivity and effects compared to EP4 receptor antagonists.
Nonsteroidal anti-inflammatory drugs (NSAIDs): While NSAIDs inhibit the synthesis of prostaglandins, EP4 receptor antagonists specifically block the EP4 receptor, offering a more targeted approach.
Dual EP2/EP4 antagonists: These compounds inhibit both EP2 and EP4 receptors, potentially offering broader therapeutic effects but with different safety and efficacy profiles.
Uniqueness: EP4 receptor antagonist 2 is unique in its high selectivity for the EP4 receptor, which allows for more precise modulation of prostaglandin E2 signaling pathways. This selectivity can lead to fewer side effects and improved therapeutic outcomes compared to less selective compounds .
Properties
CAS No. |
1965316-82-8 |
---|---|
Molecular Formula |
C27H29N3O5 |
Molecular Weight |
475.5 g/mol |
IUPAC Name |
4-[4-cyano-2-[[(1'R,4S)-6-(propan-2-ylcarbamoyl)spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carbonyl]amino]phenyl]butanoic acid |
InChI |
InChI=1S/C27H29N3O5/c1-16(2)29-25(33)19-8-9-23-20(13-19)27(10-11-35-23)14-21(27)26(34)30-22-12-17(15-28)6-7-18(22)4-3-5-24(31)32/h6-9,12-13,16,21H,3-5,10-11,14H2,1-2H3,(H,29,33)(H,30,34)(H,31,32)/t21-,27-/m0/s1 |
InChI Key |
QSRLBYGDVFRMPT-IDISGSTGSA-N |
Isomeric SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)OCC[C@]23C[C@H]3C(=O)NC4=C(C=CC(=C4)C#N)CCCC(=O)O |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)OCCC23CC3C(=O)NC4=C(C=CC(=C4)C#N)CCCC(=O)O |
Origin of Product |
United States |
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